molecular formula C25H30N4O2 B246576 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide

Cat. No. B246576
M. Wt: 418.5 g/mol
InChI Key: PFYIOSIXMGKGPO-UHFFFAOYSA-N
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Description

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. Additionally, it has been found to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels in tumors. Furthermore, it has been found to enhance the survival of neurons and promote the regeneration of axons in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutic agents. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for further research. Additionally, the mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is not fully understood, and further studies are required to elucidate its molecular targets and signaling pathways.

Future Directions

For the research on 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 include the development of more efficient synthesis methods to increase the yield and availability of the compound. Further studies are also needed to investigate the molecular targets and signaling pathways of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1, as well as its potential therapeutic applications in various diseases. Additionally, the development of derivative compounds with improved pharmacological properties may provide new opportunities for drug discovery and development.
In conclusion, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is a novel small molecule that exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects. Its mechanism of action involves the inhibition of COX-2 and VEGF, as well as the modulation of serotonin activity. While further research is needed to fully understand its pharmacological properties, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 represents a promising candidate for the development of novel therapeutic agents.

Synthesis Methods

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 can be synthesized through a multi-step process involving the condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-(1H-benzimidazol-1-yl)ethan-1-amine, followed by the introduction of a butyl and methyl group to the acetamide moiety. The yield of the synthesis method is approximately 30%.

Scientific Research Applications

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. Furthermore, it has been shown to possess neuroprotective and anti-depressant effects.

properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide

InChI

InChI=1S/C25H30N4O2/c1-3-4-14-27(2)24(31)18-29-22-13-9-8-12-21(22)26-25(29)20-15-23(30)28(17-20)16-19-10-6-5-7-11-19/h5-13,20H,3-4,14-18H2,1-2H3

InChI Key

PFYIOSIXMGKGPO-UHFFFAOYSA-N

SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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